2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(2-methylpropyl) ester, 5-oxide, ®- is a complex organic compound that features a phosphoric acid core with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phosphoric acid core. The introduction of the purine derivative and the esterification with bis(2-methylpropyl) groups are key steps. Reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale synthesis using automated reactors. The process may include continuous flow chemistry techniques to enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phosphoric acid core can be oxidized under specific conditions.
Reduction: Reduction reactions may target the purine derivative or other functional groups.
Substitution: Functional groups on the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphoric acid core, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, the compound may be studied for its interactions with biomolecules, such as enzymes or nucleic acids
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits bioactivity related to its purine derivative. It may serve as a lead compound for drug development.
Industry
In industrial applications, the compound may be used in the production of specialized materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The purine derivative may interact with nucleic acids or enzymes, influencing biological pathways. The phosphoric acid core may participate in phosphorylation reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a purine base and a phosphoric acid core.
Phosphoric Acid Esters: Compounds with similar esterification patterns.
Nucleotide Analogues: Molecules with structural similarities to nucleotides.
Uniqueness
This compound’s uniqueness lies in its combination of a purine derivative with a phosphoric acid core and ester groups. This structure provides a versatile platform for various chemical and biological applications.
Properties
CAS No. |
201340-99-0 |
---|---|
Molecular Formula |
C21H34N5O10P |
Molecular Weight |
547.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(2-methylpropoxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-methylpropyl carbonate |
InChI |
InChI=1S/C21H34N5O10P/c1-14(2)7-30-20(27)32-11-35-37(29,36-12-33-21(28)31-8-15(3)4)13-34-16(5)6-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t16-/m1/s1 |
InChI Key |
SMWJBTSECSFQAB-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OCC(C)C)OCOC(=O)OCC(C)C |
Canonical SMILES |
CC(C)COC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.